N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide
Overview
Description
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide involves its interaction with specific molecular targets in cells. The indole core can bind to various receptors and enzymes, modulating their activity and influencing cellular pathways. This can lead to effects such as cell cycle arrest, apoptosis, and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid with an indole ring structure.
Oxindole derivatives: Compounds derived from the oxidation of indole.
Uniqueness
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-11(2)17-14-5-4-12(8-13(10)14)9-16-15(18)6-7-19-3/h4-5,8,17H,6-7,9H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGSAIJRXNFIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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